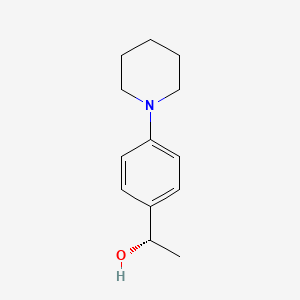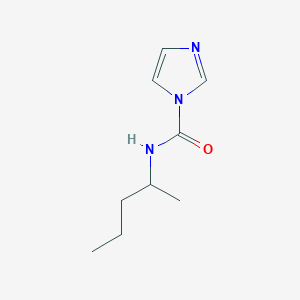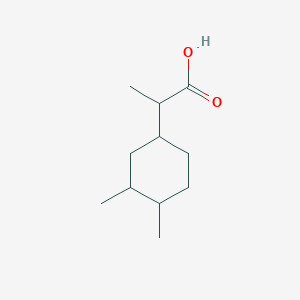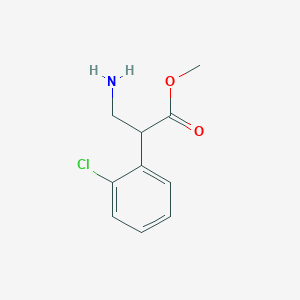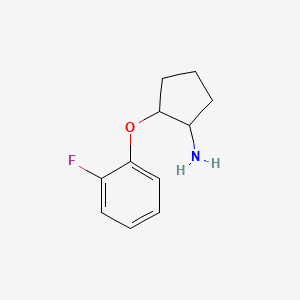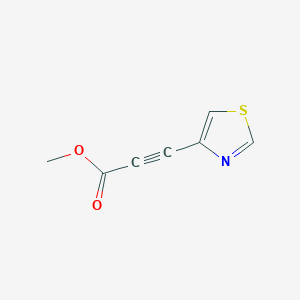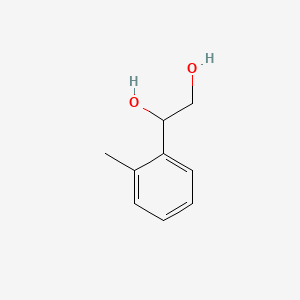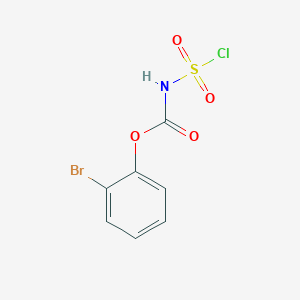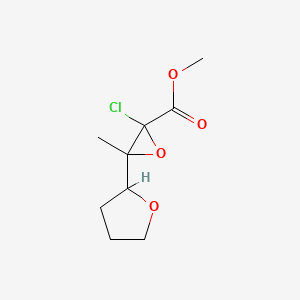
Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is a complex organic compound with a unique structure that includes an oxirane ring, a chloro group, and an oxolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl 2-chloro-3-methyl-3-(oxolan-2-yl)acetate with an oxidizing agent to form the oxirane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridinium chlorochromate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the development of enzyme inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-2-(oxolan-3-yl)acetate
- Methyl chlorooxoacetate
- Methyl (chloroformyl)formate
Uniqueness
Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is unique due to the presence of both an oxirane ring and an oxolan ring in its structure.
Propiedades
Fórmula molecular |
C9H13ClO4 |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO4/c1-8(6-4-3-5-13-6)9(10,14-8)7(11)12-2/h6H,3-5H2,1-2H3 |
Clave InChI |
NOBKLZJAXOGSOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)(C(=O)OC)Cl)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


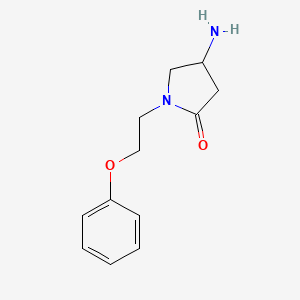
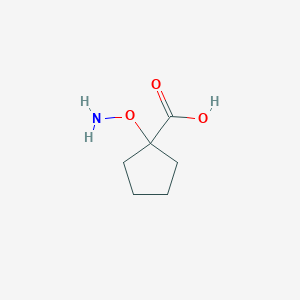
amine](/img/structure/B13173528.png)
